![molecular formula C10H12O4 B103193 Methyl homovanillate CAS No. 15964-80-4](/img/structure/B103193.png)
Methyl homovanillate
Overview
Description
Methyl homovanillate is a compound that is related to homovanillic acid . It is a strong inhibitor of monoamine oxidase A (MAOA) . Homovanillic acid, also known as homovanillate, belongs to the class of organic compounds known as methoxyphenols .
Synthesis Analysis
The synthesis of Methyl homovanillate and related compounds has been studied. For instance, a study identified a phylogenetically divergent Vanillate O-Demethylase from Rhodococcus ruber R1, which was found to be proficient in acting on different vanillate-like substrates .
Chemical Reactions Analysis
In the context of lignin conversion, a study employed heterogeneous Fenton oxidation to convert alkaline lignin into vanillin, a process that could potentially involve Methyl homovanillate .
Scientific Research Applications
Medicine: Inhibitor of Fatty Acid Uptake
Methyl homovanillate has been studied for its potential to inhibit intestinal fatty acid uptake. This could be significant in the development of treatments for obesity, as controlling fatty acid absorption can be a strategy for managing body weight .
Agriculture: Modulation of Plant Growth
In agriculture, compounds like methyl homovanillate may be used to influence plant growth and development. While specific studies on methyl homovanillate are limited, related esters have been evaluated for their ability to act as growth regulators or stress protectants .
Food Industry: Flavoring and Preservation
Methyl homovanillate could be used in the food industry as a flavoring agent due to its vanilla-like aroma. Additionally, its potential as a preservative, given its antioxidant properties, is an area of interest for extending the shelf life of food products .
Environmental Science: Biomarker for Pollution
In environmental science, methyl homovanillate might serve as a biomarker for certain types of organic pollution. Its presence and concentration in environmental samples can indicate the level of contamination and the effectiveness of remediation efforts .
Materials Science: Synthesis of Polymers
This compound could be involved in the synthesis of polymers and materials with specific properties, such as enhanced durability or biodegradability. Its role in creating new materials with desired characteristics is a promising area of research .
Analytical Chemistry: Standard for Chemical Analysis
Methyl homovanillate can be used as a reference standard in analytical chemistry to calibrate instruments and validate methods. Its well-defined properties make it suitable for ensuring the accuracy and precision of chemical analyses .
Safety And Hazards
Future Directions
The future directions of research on Methyl homovanillate and related compounds could involve further exploration of their biological mechanisms and potential applications. For instance, a study on homovanillic acid esters found that certain structural motifs were associated with inhibition of fatty acid uptake in Caco-2 enterocytes . This suggests potential applications in the design of dietary inhibitors of fatty acid uptake.
properties
IUPAC Name |
methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJSFAGPWHEUBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166702 | |
Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl homovanillate | |
CAS RN |
15964-80-4 | |
Record name | Methyl homovanillate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15964-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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